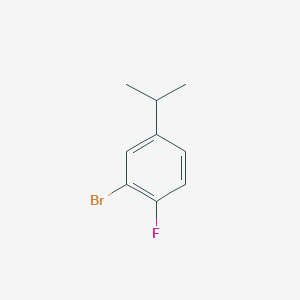![molecular formula C15H16N2 B7880599 N-{[4-(pyridin-2-yl)phenyl]methyl}cyclopropanamine](/img/structure/B7880599.png)
N-{[4-(pyridin-2-yl)phenyl]methyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(pyridin-2-yl)phenyl]methyl}cyclopropanamine is a chemical compound that features a cyclopropane ring attached to a phenyl group substituted with a pyridin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(pyridin-2-yl)phenyl]methyl}cyclopropanamine typically involves the following steps:
Bromination: The starting material, 4-(pyridin-2-yl)benzyl bromide, is prepared by brominating 4-(pyridin-2-yl)benzyl alcohol.
Cyclopropanation: The brominated compound is then subjected to cyclopropanation using a suitable reagent such as diazomethane or Simmons-Smith reagent.
Amination: Finally, the cyclopropane ring is functionalized with an amine group to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: N-{[4-(pyridin-2-yl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the cyclopropane ring to a more oxidized state.
Reduction: Reduction reactions can reduce functional groups within the molecule.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Substitution reactions may use nucleophiles like halides or amines under various conditions.
Major Products Formed:
Oxidation: Oxidation can produce carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution can result in halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies, interacting with various biomolecules. Medicine: Industry: It is used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-{[4-(pyridin-2-yl)phenyl]methyl}cyclopropanamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the pyridin-2-yl group play crucial roles in this interaction, influencing the biological activity of the compound.
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group but differ in their amide functionality.
Cyclopropanamines: Compounds with similar cyclopropane rings but different substituents.
Uniqueness: N-{[4-(pyridin-2-yl)phenyl]methyl}cyclopropanamine is unique due to its combination of the cyclopropane ring and the pyridin-2-yl group, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(4-pyridin-2-ylphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-10-16-15(3-1)13-6-4-12(5-7-13)11-17-14-8-9-14/h1-7,10,14,17H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBBMEMNCXGVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

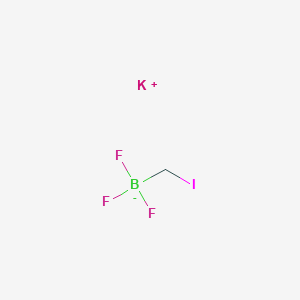
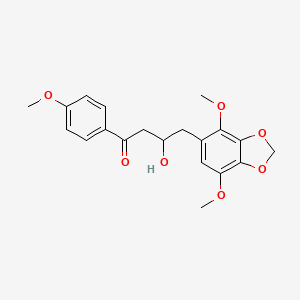

![4-(4-acetylphenyl)-N-[(4-chlorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7880553.png)


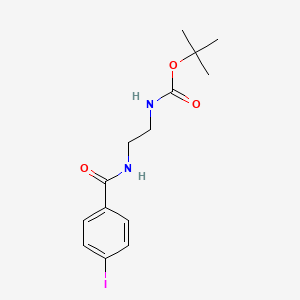
![tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B7880587.png)

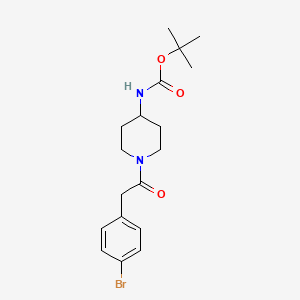
![3,5-Dimethyl-1,7-diazatetracyclo[5.3.1.03,9.05,9]undecan-4-amine](/img/structure/B7880622.png)
